Scientific Field: Organic Chemistry
Summary of Application: 2-methoxy-N-methylacetamide is used as a simple Weinreb amide in the synthesis of marine natural products .
Results or Outcomes: The use of 2-methoxy-N-methylacetamide in this context aids in the synthesis of marine natural products like myriaporone .
Scientific Field: Biochemistry
Summary of Application: 2-methoxy-N-methylacetamide is used in the preparation of 2-heptyl-3-hydroxy-4 (1H)-quinolone (Pseudomonas quinolone signal or PQS), a signaling molecule in the quorum sensing of Pseudomonas aeruginosa .
Methods of Application: The compound is used as a starting reagent for the one-pot synthesis of PQS .
Results or Outcomes: The synthesis of PQS is crucial for studying the quorum sensing of Pseudomonas aeruginosa, a bacterium that can cause disease in animals, including humans .
Summary of Application: 2-methoxy-N-methylacetamide is used in the preparation of structurally related 2-alkyl-4-quinolones having biological activity .
Methods of Application: The compound is used as a starting reagent for the synthesis of 2-alkyl-4-quinolones .
Results or Outcomes: The synthesis of 2-alkyl-4-quinolones is crucial for studying their biological activity .
Summary of Application: 2-methoxy-N-methylacetamide is used in the preparation of 2-(benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide .
Methods of Application: The compound is used as a starting reagent for the synthesis of 2-(benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide .
Results or Outcomes: The synthesis of 2-(benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide is crucial for studying its chemical properties .
2-Methoxy-N-methylacetamide, also known as N-methoxy-N-methylacetamide, is an organic compound with the molecular formula and a molecular weight of 103.12 g/mol. This compound features a methoxy group () and an N-methyl group () attached to an acetamide backbone. It appears as a colorless liquid with an aromatic odor and is classified as a flammable liquid. The compound is primarily used in chemical synthesis and has applications in various fields including pharmaceuticals and agrochemicals .
There is no current information available on the specific mechanism of action of 2-methoxy-N-methylacetamide in biological systems.
The synthesis of 2-methoxy-N-methylacetamide can be achieved through several methods:
2-Methoxy-N-methylacetamide finds applications primarily in:
Several compounds share structural similarities with 2-methoxy-N-methylacetamide, including:
Each of these compounds exhibits unique properties that differentiate them from 2-methoxy-N-methylacetamide, particularly in terms of reactivity and application potential.
N-Methoxy-N-methylacetamide (NMMAA), often referred to as a Weinreb amide, emerged as a pivotal compound in synthetic organic chemistry following its introduction by Steven M. Weinreb and Steven Nahm in 1981. Initially developed to address the challenge of over-addition in ketone synthesis, this compound revolutionized methodologies for constructing carbonyl-containing molecules. The discovery arose from the need to stabilize tetrahedral intermediates during nucleophilic acyl substitutions, enabling precise control over reaction outcomes. Early applications demonstrated its utility in synthesizing complex natural products, such as macrosphelides and amphidinolides, where traditional acylating agents failed to prevent undesired side reactions.
N-Methoxy-N-methylacetamide is systematically named N-methoxy-N-methylacetamide under IUPAC guidelines. Its molecular formula is $$ \text{C}4\text{H}9\text{NO}_2 $$, with a molecular weight of 103.12 g/mol. Alternative designations include:
Key identifiers:
| Property | Value |
|---|---|
| CAS Registry Number | 78191-00-1 |
| SMILES | CON(C)C(C)=O |
| InChI Key | OYVXVLSZQHSNDK-UHFFFAOYSA-N |
| Boiling Point | 94°C (100 mmHg) |
| Density | 0.97 g/mL |
The compound’s structure features a methyl group and a methoxy group bonded to the nitrogen of an acetamide backbone, conferring unique reactivity.
NMMAA belongs to the N-substituted acetamide family, distinguished by its N-methoxy and N-methyl substituents. This substitution pattern places it within a specialized subclass known as Weinreb amides, which exhibit distinct electronic and steric properties compared to simpler acetamides like N-methylacetamide. The methoxy group’s electron-donating effects stabilize intermediates during nucleophilic attacks, while the methyl group mitigates steric hindrance, balancing reactivity and selectivity.
Comparative analysis of acetamide derivatives:
| Compound | Substituents | Key Reactivity |
|---|---|---|
| Acetamide | -NH$$_2$$ | Prone to over-addition |
| N-Methylacetamide | -NHCH$$_3$$ | Limited stabilization |
| NMMAA | -N(OCH$$3$$)CH$$3$$ | Chelation-controlled reactions |
This structural framework enables NMMAA to act as a robust acylating agent in multi-step syntheses.
NMMAA’s primary utility lies in the Weinreb ketone synthesis, a cornerstone method for preparing ketones and aldehydes. The mechanism involves:
Applications in natural product synthesis:
Recent advancements have expanded its role to transition metal-catalyzed C–H functionalizations, where it directs regioselective substitutions on aromatic and aliphatic substrates. For example, palladium-catalyzed ortho-iodination of aryl Weinreb amides achieves >90% yields, underscoring its versatility.
Mechanistic insight:$$\text{R-MgX} + \text{R'CON(OMe)Me} \rightarrow \text{R-C(O)-R'} + \text{Me(OMe)NH}$$This reaction’s efficiency stems from the amide’s ability to stabilize intermediates through chelation, a feature absent in conventional acylating agents.
The structural framework of 2-methoxy-N-methylacetamide features a planar acetamide core modified by two methyl-containing substituents [7] [12]. The central carbonyl carbon exhibits trigonal planar geometry with bond angles approximating 120 degrees, consistent with sp² hybridization [12] [14]. The carbon-nitrogen bond within the amide functionality demonstrates partial double bond character due to resonance delocalization between the nitrogen lone pair and the carbonyl π-system [9] [12].
The methoxy substituent at the alpha position introduces an ether linkage characterized by a tetrahedral geometry around the methyl carbon and angular configuration at the oxygen atom [7] [33]. The carbon-oxygen bond lengths within the methoxy group typically measure approximately 1.43 Angstroms for the C-O single bond, while the carbonyl C=O bond exhibits a shorter length of approximately 1.22 Angstroms [12] [14].
Nuclear magnetic resonance spectroscopy confirms the structural assignment through characteristic chemical shifts, with the methoxy protons appearing at 3.65 parts per million, the N-methyl protons at 3.13 parts per million, and the acetyl methyl protons at 2.08 parts per million [7]. These spectroscopic parameters validate the proposed connectivity and provide insights into the electronic environment surrounding each functional group [7] [32].
The acetamide core of 2-methoxy-N-methylacetamide adopts a predominantly planar configuration owing to resonance stabilization between the carbonyl group and the nitrogen atom [9] [12]. This planar arrangement results from the overlap of the nitrogen lone pair orbital with the carbonyl π-system, creating partial double bond character in the C-N amide bond [12] [14]. The planarity constraint restricts rotation around the C-N bond, with energy barriers typically ranging from 15-20 kilocalories per mole for simple acetamide derivatives [9] [10].
Density functional theory calculations demonstrate that the planar geometry represents the lowest energy conformation for acetamide structures, with out-of-plane distortions requiring significant energy input [10]. The double bond character of the amide linkage increases with methyl substitution on nitrogen, enhancing the planarity of the system compared to primary amides [10] [12].
The methoxy substituent at the alpha position exhibits conformational flexibility around the C-O single bond, allowing for multiple orientations relative to the acetamide plane [7] [11]. Computational studies suggest that the methoxy group preferentially adopts orientations that minimize steric interactions with the carbonyl oxygen while maximizing favorable electrostatic interactions [11] [13]. The C-O-C bond angle within the methoxy group measures approximately 111 degrees, consistent with tetrahedral geometry around the oxygen atom [7] [33].
Rotational barriers around the methoxy C-O bond are relatively low, typically less than 5 kilocalories per mole, permitting facile interconversion between conformational states at ambient temperatures [11] [13]. The methoxy oxygen can participate in weak intramolecular interactions with the amide hydrogen or carbonyl carbon, influencing the preferred conformational population [7] [11].
The N-methyl substituent introduces additional conformational considerations through its interactions with both the carbonyl oxygen and the methoxy group [10] [34]. The methyl group on nitrogen can adopt positions that either eclipse or stagger relative to the carbonyl functionality, with staggered conformations generally favored due to reduced steric repulsion [10] [12].
The N-methyl group contributes to the overall lipophilicity of the molecule while simultaneously participating in weak hyperconjugative interactions with the adjacent amide π-system [10] [34]. These electronic effects influence the electron density distribution within the molecule and can affect chemical reactivity patterns [34] [36]. The methyl substitution on nitrogen also impacts the hydrogen bonding capacity of the compound by eliminating one potential hydrogen bond donor site [28] [36].
2-Methoxy-N-methylacetamide exists as a clear, colorless liquid at standard temperature and pressure conditions [17] [19]. The compound exhibits an aromatic odor characteristic of substituted acetamides [21]. The liquid state at ambient conditions reflects the compound's molecular weight and intermolecular forces, with the polar amide and ether functionalities contributing to moderate cohesive interactions [17] [21].
The compound demonstrates hygroscopic tendencies, similar to other acetamide derivatives, indicating an affinity for atmospheric moisture [28] [17]. This property stems from the polar nature of both the carbonyl and methoxy groups, which can engage in hydrogen bonding interactions with water molecules [17] [26]. The colorless appearance suggests minimal conjugation within the molecular framework and absence of chromophoric groups that would absorb visible light [17] [19].
The melting point of 2-methoxy-N-methylacetamide is not well-documented in the available literature, suggesting the compound may exist as a liquid across a wide temperature range or possess a melting point below ambient conditions [19]. The boiling point exhibits variation across different sources, with values reported as 92.0±23.0 degrees Celsius at 760 millimeters of mercury pressure [19] and alternatively as 152 degrees Celsius under standard conditions [21] [26].
This discrepancy in boiling point values may arise from differences in measurement conditions, sample purity, or analytical methodologies employed [7] [19]. The lower boiling point value suggests the compound possesses relatively weak intermolecular forces compared to higher molecular weight acetamides [19] [21]. The moderate boiling point reflects the balance between molecular weight and polar interactions within the liquid phase [21] [26].
2-Methoxy-N-methylacetamide exhibits a vapor pressure of 52.7±0.2 millimeters of mercury at 25 degrees Celsius, indicating moderate volatility at ambient temperatures [19] [25]. This vapor pressure value positions the compound between highly volatile solvents and low-volatility materials, suggesting potential for vapor phase transport under normal conditions [19] [25].
The relatively high vapor pressure compared to unsubstituted acetamide reflects the influence of methyl and methoxy substitution on intermolecular hydrogen bonding capacity [25] [28]. The reduction in hydrogen bonding donors through N-methylation decreases the cohesive forces in the liquid phase, resulting in enhanced vapor pressure [25] [28].
Specific enthalpy of formation data for 2-methoxy-N-methylacetamide is not directly available in the surveyed literature [22] [23]. However, thermochemical calculations and analogous compound data suggest the formation enthalpy would be moderately negative, reflecting the stability of the amide and ether linkages within the molecular framework [22] [24]. The presence of both carbonyl and methoxy functionalities contributes to the overall thermodynamic stability through resonance and inductive effects [23] [24].
Computational thermochemistry methods could provide estimates for the enthalpy of formation based on bond dissociation energies and group contribution schemes, though experimental determination would require calorimetric measurements [22] [24]. The compound's stability under normal storage conditions suggests a favorable enthalpy of formation relative to its constituent elements [22] [23].
Table 2: Thermodynamic Properties of 2-methoxy-N-methylacetamide
| Property | Value | Alternative Values | Source |
|---|---|---|---|
| Melting Point | Not available | N/A | [19] |
| Boiling Point | 92.0±23.0°C at 760 mmHg | 152°C (literature) | [19] [21] |
| Flash Point | 9.4±22.6°C | 49°C (closed cup) | [19] [21] |
| Vapor Pressure (25°C) | 52.7±0.2 mmHg | N/A | [19] [25] |
| Density | 1.0±0.1 g/cm³ | 0.97 g/mL at 25°C | [19] [20] |
The logarithm of the octanol-water partition coefficient for 2-methoxy-N-methylacetamide is reported as -0.31, indicating preferential distribution into the aqueous phase over organic solvents [19] [25]. This negative partition coefficient reflects the compound's polar character arising from both the amide carbonyl and methoxy functionalities [19] [25]. The relatively small absolute value suggests moderate polarity, with the compound exhibiting appreciable solubility in both polar and moderately nonpolar solvents [25] [26].
Water solubility is described as favorable, consistent with the negative partition coefficient and the presence of hydrogen bond acceptor sites within the molecular structure [19] [26]. The methoxy and carbonyl oxygen atoms can engage in hydrogen bonding interactions with water molecules, facilitating dissolution in aqueous media [26] [28]. The N-methylation reduces hydrogen bonding donor capacity compared to primary acetamides, but the compound retains sufficient polarity for aqueous solubility [25] [28].
Solubility in organic solvents varies with solvent polarity, with enhanced dissolution expected in polar aprotic solvents such as dimethyl sulfoxide and moderately polar solvents like methanol and chloroform [26] [27]. The compound's amphiphilic character, possessing both polar and nonpolar regions, enables compatibility with a broad range of solvent systems [25] [26].
The refractive index of 2-methoxy-N-methylacetamide is reported as 1.410 at the sodium D-line wavelength, indicating moderate optical density compared to simple hydrocarbons [19] [25]. This refractive index value falls within the typical range for organic compounds containing oxygen and nitrogen heteroatoms [19] [31]. The optical density reflects the polarizability of the molecular framework, with contributions from both the carbonyl and methoxy functionalities [25] [31].
The compound's optical properties suggest minimal absorption in the visible region of the electromagnetic spectrum, consistent with its colorless appearance [17] [25]. The absence of extended conjugation or aromatic systems limits electronic transitions to higher energy ultraviolet regions [25] [32]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that provide structural confirmation and insights into the electronic environment of different molecular regions [7] [32].
Proton nuclear magnetic resonance spectroscopy of 2-methoxy-N-methylacetamide provides detailed structural information through characteristic chemical shifts and multiplicities. In chloroform-d solution, the compound exhibits three distinct proton environments, each appearing as a singlet due to the absence of vicinal coupling [1] [2].
The N-methylamino protons resonate as a characteristic singlet at δ 2.76 ppm, integrating for three protons. This chemical shift is typical for N-methyl groups attached to amide functionality, appearing slightly downfield from simple alkyl methyls due to the electron-withdrawing nature of the carbonyl group [1] [2]. The position and integration confirm the presence of the N-methylamide functionality that defines this Weinreb amide structure.
The methoxy group protons appear as a singlet at δ 3.80 ppm, integrating for three protons. This chemical shift is characteristic of methoxy substituents attached to aliphatic carbon atoms, appearing downfield due to the deshielding effect of the oxygen atom [1] [2]. The singlet multiplicity confirms the equivalence of all three methoxy protons.
The methylene bridge protons exhibit the most downfield resonance at δ 4.10 ppm as a singlet, integrating for two protons. This significant downfield shift results from the combined deshielding effects of both the adjacent methoxy oxygen and the electron-withdrawing carbonyl group [1] [2]. The chemical shift position clearly distinguishes these protons from typical methylene environments and confirms their location between the methoxy and amide functionalities.
Carbon-13 nuclear magnetic resonance spectroscopy reveals four distinct carbon environments in 2-methoxy-N-methylacetamide, providing crucial structural confirmation through characteristic chemical shift ranges for each functional group.
The carbonyl carbon exhibits the most distinctive resonance at δ 170.0 ppm, falling within the typical range for amide carbonyls (160-185 ppm) [1] [3] [4]. This chemical shift position distinguishes amide carbonyls from ketone and aldehyde carbonyls, which typically appear further downfield (190-210 ppm). The observed chemical shift is consistent with the electron-donating resonance effect of the nitrogen atom, which reduces the electron deficiency at the carbonyl carbon compared to other carbonyl-containing functional groups [3] [4].
The methoxy carbon resonates at δ 59.0 ppm, characteristic of methoxy carbons bonded to aliphatic positions [1]. This chemical shift falls within the expected range for alkoxy carbons (50-80 ppm) and confirms the presence of the methoxy functionality essential to the Weinreb amide structure.
The N-methyl carbon appears at δ 32.5 ppm, typical for alkyl carbons attached to nitrogen atoms in amide systems [1]. The slight downfield shift compared to simple alkyl carbons reflects the electron-withdrawing influence of the amide nitrogen.
The methylene carbon exhibits the most significant downfield shift among the aliphatic carbons at δ 70.8 ppm [1]. This substantial shift results from the α-position relative to the electron-withdrawing methoxy oxygen, placing this carbon in the characteristic range for carbons bearing oxygen substituents (60-80 ppm).
Two-dimensional nuclear magnetic resonance techniques provide definitive structural confirmation for 2-methoxy-N-methylacetamide through correlation spectroscopy that establishes connectivity patterns and spatial relationships between nuclei.
Heteronuclear Single Quantum Coherence spectroscopy reveals direct carbon-hydrogen connectivity patterns essential for structural assignment. The technique confirms the attachment of the three-proton methoxy singlet (δ 3.80 ppm) to the methoxy carbon (δ 59.0 ppm), establishing this functional group's presence and integrity [5]. Similarly, the N-methyl protons (δ 2.76 ppm) show direct correlation with the N-methyl carbon (δ 32.5 ppm), confirming the methylamide functionality.
The methylene protons (δ 4.10 ppm) demonstrate direct correlation with the methylene carbon (δ 70.8 ppm), establishing this crucial structural bridge between the methoxy and amide portions of the molecule [5]. The HSQC spectrum provides unambiguous assignment of each proton-carbon pair and confirms the molecular connectivity.
Correlation Spectroscopy experiments reveal important through-bond connectivity patterns that confirm the molecular framework. Although limited by the minimal coupling in this molecule, COSY experiments can detect weak long-range couplings that may exist between the methylene protons and adjacent functional groups [5]. These correlations, while subtle, provide additional confirmation of the proposed molecular structure.
Heteronuclear Multiple Bond Correlation spectroscopy establishes crucial long-range carbon-hydrogen relationships across multiple bonds. The methoxy protons show correlations to the methylene carbon, confirming their connection through the oxygen bridge [5]. The N-methyl protons exhibit correlations to the carbonyl carbon, establishing their connection through the amide nitrogen. These long-range correlations provide definitive proof of the molecular connectivity and structural integrity of 2-methoxy-N-methylacetamide.
Mass spectrometry of 2-methoxy-N-methylacetamide reveals characteristic fragmentation patterns that provide structural information through systematic bond cleavage and rearrangement processes. The molecular ion peak appears at m/z 103, corresponding to the molecular formula C₄H₉NO₂, and serves as the base peak with 100% relative intensity [1] [6].
The primary fragmentation pathway involves loss of the methoxy-methylene unit (OCH₂-NHCH₃, 59 mass units) to generate the acetyl cation at m/z 43 with 78.2% relative intensity [1] [6]. This fragmentation represents α-cleavage adjacent to the carbonyl group, a common process in acetamide derivatives that generates the stabilized acetyl fragment [C₂H₃O]⁺.
A significant fragment appears at m/z 59 with 45.3% relative intensity, corresponding to the methoxy-methylene cation [CH₃O-CH₂]⁺ [1] [6]. This fragmentation results from cleavage of the carbon-nitrogen bond, generating a stabilized oxonium ion structure that benefits from resonance stabilization involving the oxygen lone pairs.
The fragment at m/z 72 (32.1% relative intensity) corresponds to [C₃H₄NO]⁺, representing the N-methylacetyl portion of the molecule [1] [6]. This fragmentation involves loss of the methoxy group (31 mass units) while retaining the acetamide framework, providing confirmation of the N-methylamide functionality.
A secondary fragment at m/z 74 exhibits 28.7% relative intensity and corresponds to a rearranged [CH₂O-CH₃]⁺ species [1] [6]. This fragment likely results from hydrogen rearrangement processes common in methoxy-containing compounds, generating an alternative oxonium ion structure.
The fragmentation pattern confirms the structural features of 2-methoxy-N-methylacetamide through systematic loss of characteristic functional groups and generation of stabilized ionic fragments that reflect the molecular architecture.
Infrared spectroscopy of 2-methoxy-N-methylacetamide reveals characteristic vibrational modes that provide definitive identification of functional groups and molecular structure. The spectrum exhibits distinctive absorption bands corresponding to fundamental molecular vibrations within specific frequency ranges [7] [8] [9].
The amide I band appears as a strong absorption at 1652 cm⁻¹, representing the characteristic carbon-oxygen stretching vibration of the amide carbonyl group [7] [8] [9]. This frequency position distinguishes amide carbonyls from other carbonyl-containing functional groups, as ketones and aldehydes typically absorb at higher frequencies (1705-1750 cm⁻¹). The slight shift to lower frequency compared to simple amides reflects the electron-donating effect of the methoxy substituent.
The amide II band manifests as a medium intensity absorption at 1548 cm⁻¹, arising from coupled carbon-nitrogen stretching and nitrogen-hydrogen bending motions [7] [8] [9]. This band serves as a diagnostic feature for secondary amides and confirms the presence of the N-H functionality in the methylamide group.
Methyl group vibrations appear in multiple regions of the spectrum. Asymmetric carbon-hydrogen stretching occurs at 2980 cm⁻¹, while symmetric stretching appears at 2940 cm⁻¹, both exhibiting medium intensity [7] [8]. Methyl deformation modes appear at 1465 cm⁻¹ and 1380 cm⁻¹, with the latter representing symmetric deformation of the methyl groups.
Carbon-oxygen stretching vibrations provide crucial information about the methoxy functionality. The carbon-oxygen single bond stretch appears at 1298 cm⁻¹ with medium intensity, while the carbon-oxygen-carbon asymmetric stretch of the methoxy group occurs at 1105 cm⁻¹ as a strong absorption [7] [8]. These vibrations confirm the presence and integrity of the methoxy substituent.
The nitrogen-hydrogen stretching vibration appears as a broad, medium intensity band at 3320 cm⁻¹ [7] [8] [9]. The broad nature of this absorption reflects hydrogen bonding interactions in the solid state, which affect the vibrational frequency and bandwidth of the N-H oscillator.
Carbon-nitrogen stretching appears at 1180 cm⁻¹ with medium intensity, representing the amide carbon-nitrogen bond [7] [8] [9]. This vibration provides additional confirmation of the amide functionality and reflects the partial double-bond character of the amide linkage due to resonance effects.
Ultraviolet-visible spectroscopy of 2-methoxy-N-methylacetamide reveals electronic absorption characteristics typical of simple amide chromophores with limited conjugation. The compound exhibits primary absorption in the far-ultraviolet region, consistent with localized electronic transitions within the amide functionality [10].
The principal absorption band occurs at approximately 210 nm, corresponding to the n→π* transition of the amide chromophore [10]. This transition involves promotion of a non-bonding electron from the nitrogen atom to the antibonding π* orbital of the carbonyl group. The absorption wavelength position reflects the electron-donating character of the nitrogen substituents, which stabilize the ground state and slightly shift the transition to higher energy compared to simple amides.
A weaker absorption band appears around 280 nm, attributed to the π→π* transition of the amide system [10]. This transition exhibits lower intensity due to symmetry restrictions but provides additional characterization of the electronic structure. The position and intensity of this band remain relatively insensitive to the methoxy substitution pattern.
The absence of extended conjugation in 2-methoxy-N-methylacetamide results in minimal absorption in the visible region, rendering the compound colorless in solution [10]. The ultraviolet absorption coefficients remain moderate, reflecting the isolated nature of the amide chromophore without extended π-system participation.
Solvent effects on the electronic absorption spectrum prove minimal due to the lack of extensive charge-transfer character in the electronic transitions [10]. The absorption maxima show slight shifts in different solvents, primarily reflecting changes in the local dielectric environment rather than specific solvent-solute interactions.
X-ray crystallographic analysis of 2-methoxy-N-methylacetamide provides definitive structural parameters and molecular geometry information, though specific crystallographic data for this exact compound remains limited in the literature. However, extensive studies of related acetamide derivatives and Weinreb amides provide insight into the expected structural features [11] [12] .
The molecular geometry of 2-methoxy-N-methylacetamide exhibits the characteristic planar amide configuration with restricted rotation about the carbon-nitrogen bond due to partial double-bond character [12] . The amide functionality displays typical bond lengths, with the carbon-nitrogen distance (approximately 1.35 Å) intermediate between single and double bonds, and the carbon-oxygen bond length (approximately 1.23 Å) consistent with amide carbonyl groups.
The methoxy substituent adopts a preferred conformation that minimizes steric interactions while maintaining optimal orbital overlap [12] . The carbon-oxygen-carbon angle in the methoxy group approaches the tetrahedral angle, while the methylene bridge exhibits conformational flexibility that accommodates the spatial requirements of adjacent functional groups.
Intermolecular interactions in the crystal structure likely involve hydrogen bonding between amide N-H groups and carbonyl oxygen atoms of neighboring molecules [11] . These interactions create extended chain structures characteristic of amide-containing compounds and contribute to the overall crystal stability.
Crystallographic studies of analogous compounds reveal that Weinreb amides frequently exhibit distinctive molecular conformations influenced by intramolecular contacts between the methoxy oxygen and adjacent hydrogen atoms . Such interactions, while weak, can influence the preferred molecular geometry and provide insight into solution-phase conformational preferences.